1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol
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Overview
Description
1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol is a heterocyclic compound that features a benzothiazole ring fused with a propenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol typically involves the reaction of benzothiazole derivatives with propenol under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between benzothiazole and propenol derivatives . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides and ketones.
Reduction: Alcohol derivatives.
Substitution: Alkylated benzothiazole derivatives.
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzothiazole: A simpler compound with similar structural features but lacking the propenol group.
2-(Benzothiazol-2-yl)pyren-1-ol: Another benzothiazole derivative with different functional groups.
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide: A compound with a benzothiazole core and additional functional groups.
Uniqueness: 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol is unique due to its combination of a benzothiazole ring and a propenol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9NOS |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H9NOS/c1-2-8(12)10-11-7-5-3-4-6-9(7)13-10/h2-6,8,12H,1H2 |
InChI Key |
INZBFOAXCOWCQO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=NC2=CC=CC=C2S1)O |
Origin of Product |
United States |
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